molecular formula C23H24N6 B11214248 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11214248
M. Wt: 384.5 g/mol
InChI Key: PMKQTXGSBPOQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the piperazine and phenyl groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE is unique due to its specific structural features, which confer high potency and selectivity as a CDK inhibitor. Its dual activity against multiple cancer cell lines and its ability to induce apoptosis make it a promising candidate for further research and development .

Properties

Molecular Formula

C23H24N6

Molecular Weight

384.5 g/mol

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H24N6/c1-17-7-6-10-21(18(17)2)27-11-13-28(14-12-27)22-20-15-26-29(23(20)25-16-24-22)19-8-4-3-5-9-19/h3-10,15-16H,11-14H2,1-2H3

InChI Key

PMKQTXGSBPOQLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.